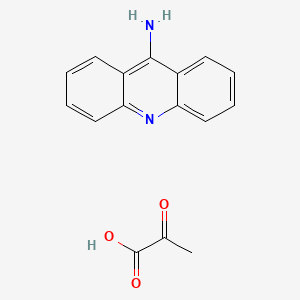
Aminacrine pyruvate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminacrine pyruvate is a highly fluorescent anti-infective dye used as a topical antiseptic and mutagen due to its interaction with DNA. It is also used as an intracellular pH indicator.
Wissenschaftliche Forschungsanwendungen
Membrane Activity of Aminacrine A study investigated the membrane activity of aminoacridine therapeutics including aminacrine. Using electrochemical techniques, researchers assessed the interactions between aminacrine ions and a biomimetic phospholipid monolayer, providing insights into aminacrine's membrane activity. This research highlights the versatility of liquid-liquid electrochemistry in detecting differences in membrane activity among structurally similar drugs (Mälkiä, Liljeroth, & Kontturi, 2003).
Pyruvate's Cardioprotective Actions Pyruvate, a key component in the study of aminacrine, has been found to exert a variety of cardioprotective actions. Research indicates that pyruvate enhances cardiac contractile performance, improves myocardial energy state, and protects against ischemia-reperfusion injury and oxidant stress (Mallet et al., 2005).
Prebiotic Amino Acid Synthesis Investigating the prebiotic role of free purine bases, including hypoxanthine and adenine, in amino acid synthesis, a study found that these compounds can capture nitrite ions and be transformed, contributing to the amination of α-keto acids like pyruvate into amino acids (Gounaris et al., 2015).
Alanine Dehydrogenase and Pyruvate Alanine dehydrogenase (AlaDH) catalyzes the conversion of L-alanine to pyruvate. This enzyme plays a crucial role in microorganisms, contributing to the generation of energy through the tricarboxylic acid cycle and impacting the metabolism of pyruvate (Dave & Kadeppagari, 2019).
Enzymatic Aldol Additions Involving Pyruvate Research on 2-keto-3-deoxy-L-rhamnonate aldolase (YfaU) revealed its utility in synthesizing amino acid derivatives involving pyruvate. This study provides insights into the enzymatic aldol addition of pyruvate to N-protected amino aldehydes, relevant to the study of aminacrine and pyruvate interactions (Hernández et al., 2017).
Metabolic Imaging in Cancer Research A study used metabolic imaging with hyperpolarized pyruvate to visualize prostate tumors, demonstrating the distinct metabolism of cancer cells involving pyruvate. This research contributes to understanding the metabolic pathways in which compounds like aminacrine pyruvate could be implicated (Nelson et al., 2013).
Pyruvate as a Neuroprotective Agent Pyruvate has been explored as a potential treatment in models of experimental stroke and inflammation. Its administration resulted in reduced infarct volume and improved behavioral tests, highlighting pyruvate's role in neuroprotection, which could be relevant in the context of aminacrine pyruvate research (Wang et al., 2009).
Eigenschaften
CAS-Nummer |
25332-08-5 |
|---|---|
Produktname |
Aminacrine pyruvate |
Molekularformel |
C16H14N2O3 |
Molekulargewicht |
282.3 |
IUPAC-Name |
acridin-9-amine;2-oxopropanoic acid |
InChI |
InChI=1S/C13H10N2.C3H4O3/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2(4)3(5)6/h1-8H,(H2,14,15);1H3,(H,5,6) |
InChI-Schlüssel |
OODMFCDELLGINE-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aminacrine pyruvate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



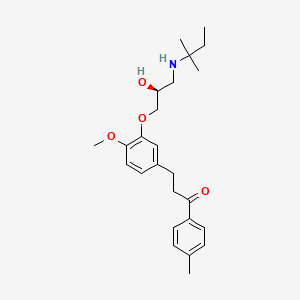

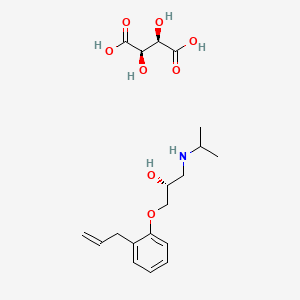
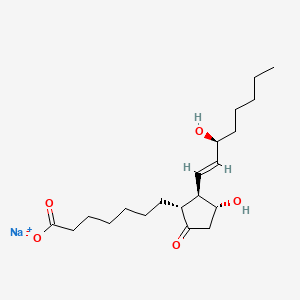


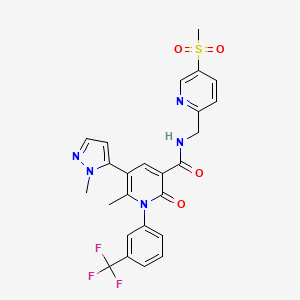
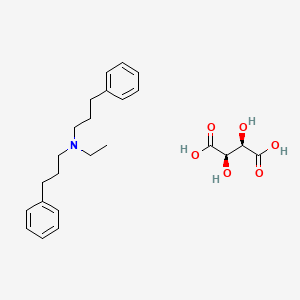
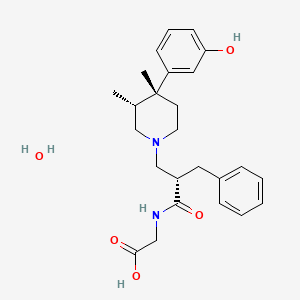
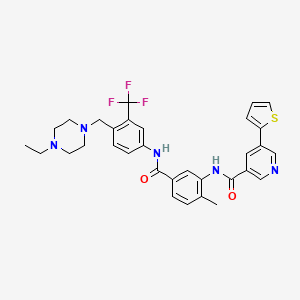
![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)

![3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one](/img/structure/B605364.png)